molecular formula C29H43NNaO4S B3060954 Avasimibe sodium CAS No. 166518-61-2

Avasimibe sodium

Cat. No.: B3060954
CAS No.: 166518-61-2
M. Wt: 524.7 g/mol
InChI Key: SAOUXTNFWKBDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Avasimibe Sodium has a molecular formula of C29H42NNaO4S and a molecular weight of 523.71 . Its structure includes a sulfamate group, which is likely key to its ability to inhibit SOAT/ACAT enzymes .


Chemical Reactions Analysis

Avasimibe has been shown to inhibit SARS-CoV-2 entry and viral RNA replication . It also suppresses tumour growth and triggers G1 phase arrest .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 523.71 and a chemical formula of C29H42NNaO4S . It is a small molecule and is currently classified as investigational .

Mechanism of Action

Avasimibe is a potent activator of the pregnane X receptor and, consequently, an indirect inducer of CYP3A4 and P-glycoprotein, as well as a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 .

Future Directions

Avasimibe has shown potential in treating various conditions. For instance, it has been found to alleviate acute pancreatitis by suppressing acinar cell ferroptosis . It also suppresses tumour growth and triggers G1 phase arrest . These findings suggest that Avasimibe has potential as a new therapeutic option for various diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Avasimibe sodium involves the conversion of Avasimibe to its sodium salt form.", "Starting Materials": [ "Avasimibe", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Avasimibe is dissolved in methanol.", "Sodium hydroxide is dissolved in water to form a solution.", "The sodium hydroxide solution is added to the Avasimibe solution.", "The mixture is stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with water.", "The precipitate is dried to obtain Avasimibe sodium." ] }

CAS No.

166518-61-2

Molecular Formula

C29H43NNaO4S

Molecular Weight

524.7 g/mol

IUPAC Name

sodium;[2,6-di(propan-2-yl)phenoxy]sulfonyl-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]azanide

InChI

InChI=1S/C29H43NO4S.Na/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6;/h11-15,17-21H,16H2,1-10H3,(H,30,31);

InChI Key

SAOUXTNFWKBDGI-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)[N-]C(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.[Na+]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avasimibe sodium
Reactant of Route 2
Avasimibe sodium
Reactant of Route 3
Avasimibe sodium
Reactant of Route 4
Avasimibe sodium
Reactant of Route 5
Reactant of Route 5
Avasimibe sodium
Reactant of Route 6
Reactant of Route 6
Avasimibe sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.